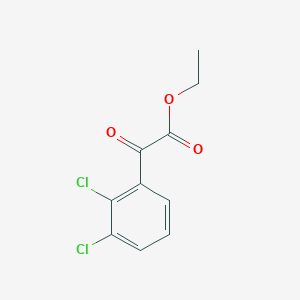

Ethyl 2,3-dichlorobenzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,3-dichlorobenzoylformate, also known as EDBF, is an important organic compound used in a variety of scientific research applications. It is a colorless, non-toxic solid with a melting point of 93-95°C and a boiling point of 215-220°C. EDBF has a molecular weight of 212.05 g/mol and a molecular formula of C9H6Cl2O3. The compound can be synthesized through the reaction of ethyl 2-chlorobenzoate and 2,3-dichlorobenzoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Synthesis of Functionalized Compounds

Ethyl 2-methyl-2,3-butadienoate and similar compounds undergo annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. These reactions are significant for synthesizing complex organic molecules with complete regioselectivity and excellent yields, illustrating the utility of ethyl derivatives in facilitating complex organic transformations (Xue-Feng Zhu et al., 2003).

2. Annulation Reactions for Synthesizing Fulvenes

A base-promoted annulation reaction of ethyl α-chlorocyclopropaneformates with 1,3-dicarbonyl compounds provides an efficient route to synthesize multi-substituted fulvenes. This method demonstrates the role of ethyl derivatives in constructing cyclic compounds with unique properties, underscoring their importance in synthetic chemistry (Yuequan Zhu et al., 2014).

3. Study of Polymorphism in Pharmaceutical Compounds

Research on polymorphic forms of certain ethyl derivatives, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, reveals the complexities of characterizing solid forms of pharmaceutical compounds. Such studies are crucial for understanding the physical and chemical properties that affect the stability and efficacy of drugs (F. Vogt et al., 2013).

Mecanismo De Acción

- The primary target of Ethyl 2,3-dichlorobenzoylformate (also known as Beludavimab ) is not explicitly mentioned in the available data . However, it falls under the category of monoclonal antibodies (mAbs) and is currently being investigated in clinical trials for COVID-19 treatment.

Target of Action

Mode of Action

Propiedades

IUPAC Name |

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXVZWLBSUWYJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641286 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

180868-99-9 |

Source

|

| Record name | Ethyl (2,3-dichlorophenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)

![5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole](/img/structure/B67413.png)

![(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid](/img/structure/B67422.png)